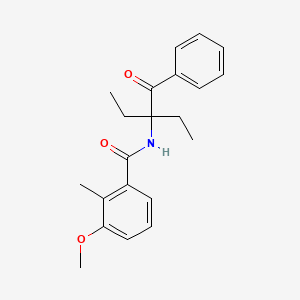
1,2,3-Butatriene, 1,1,4,4-tetraiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Butatriene, 1,1,4,4-tetraiodo- is an organoiodine compound with the molecular formula C4I4 It is a derivative of 1,2,3-butatriene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms
Méthodes De Préparation
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- typically involves the iodination of 1,2,3-butatriene. One common method is the reaction of 1,2,3-butatriene with iodine in the presence of a catalyst or under specific reaction conditions that promote the addition of iodine atoms to the butatriene backbone. Industrial production methods may involve more scalable processes, such as continuous flow iodination or the use of more efficient catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Butatriene, 1,1,4,4-tetraiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iodinated derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, potentially reverting the compound to its parent butatriene form.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or other organic moieties, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Butatriene, 1,1,4,4-tetraiodo- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organoiodine compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a radiolabeling agent for imaging or as a building block for bioactive molecules is of interest.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1,2,3-Butatriene, 1,1,4,4-tetraiodo- exerts its effects depends on the specific reaction or application. In general, the presence of iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as its role as a reagent or intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
1,2,3-Butatriene, 1,1,4,4-tetraiodo- can be compared with other similar compounds, such as:
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: This compound has fluorine atoms instead of iodine, resulting in different reactivity and properties.
1,2,3-Butatriene, 1,1,4,4-tetrachloro-: Chlorine atoms replace the iodine atoms, leading to variations in chemical behavior and applications.
1,2,3-Butatriene, 1,1,4,4-tetrabromo-:
The uniqueness of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- lies in the specific properties imparted by the iodine atoms, such as higher atomic weight and different electronic effects compared to other halogens.
Propriétés
Numéro CAS |
492998-50-2 |
|---|---|
Formule moléculaire |
C4I4 |
Poids moléculaire |
555.66 g/mol |
InChI |
InChI=1S/C4I4/c5-3(6)1-2-4(7)8 |
Clé InChI |
ONLSAMKJFLZYCA-UHFFFAOYSA-N |
SMILES canonique |
C(=C=C(I)I)=C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)

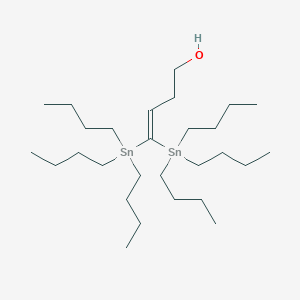
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
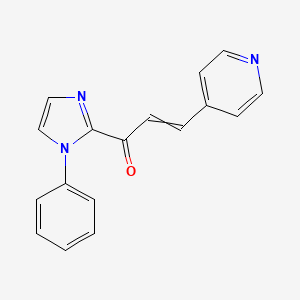
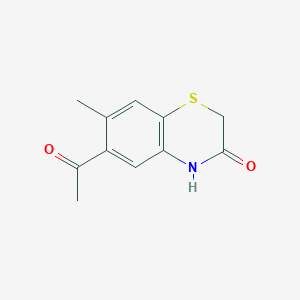
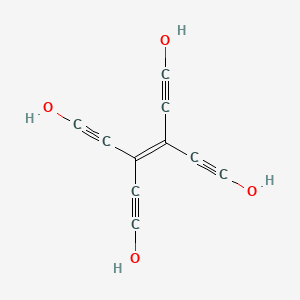
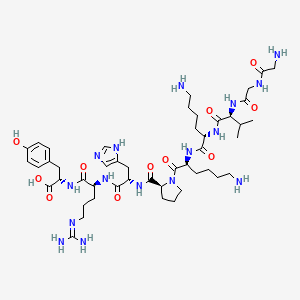
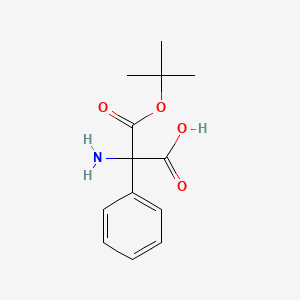
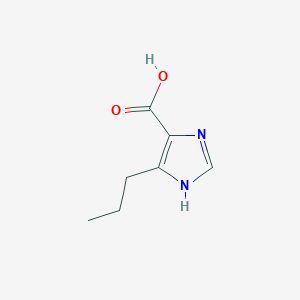
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
stannane](/img/structure/B14232048.png)
